![molecular formula C15H25N3O B14015978 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea CAS No. 7356-26-5](/img/structure/B14015978.png)
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is a chemical compound with a complex structure that includes both diethylamino and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(diethylamino)propylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to handle the reactants and products efficiently. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various biological molecules, while the methylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or receptor binding, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
3-Diethylamino-1-propanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diethylamino and methylphenyl groups makes it versatile for various research and industrial purposes.
Propiedades
Número CAS |
7356-26-5 |
|---|---|
Fórmula molecular |
C15H25N3O |
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)propyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H25N3O/c1-4-18(5-2)12-8-11-16-15(19)17-14-10-7-6-9-13(14)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H2,16,17,19) |
Clave InChI |
FGZPXRWDJIKHJW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




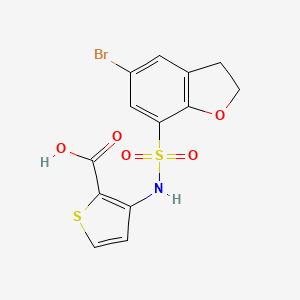
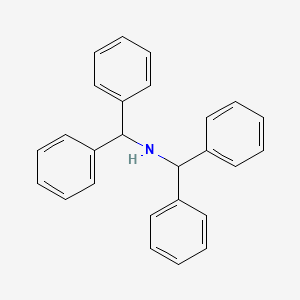
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
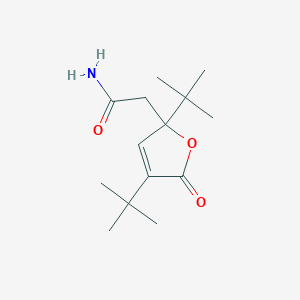
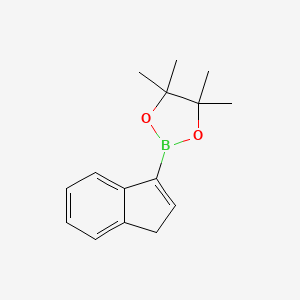
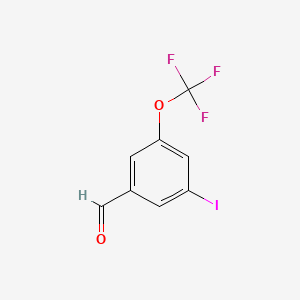
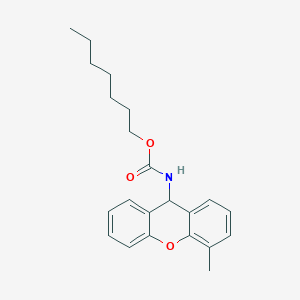
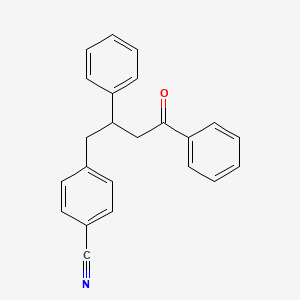
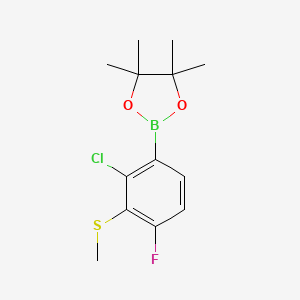
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
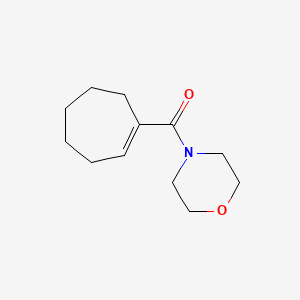
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
